molecular formula C20H16N2O7S B2436088 methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate CAS No. 895432-09-4

methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate

Cat. No.: B2436088
CAS No.: 895432-09-4
M. Wt: 428.42
InChI Key: RLQUFQGYBAAMLZ-MRCUWXFGSA-N
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Description

Methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that features a unique structure combining benzodioxine and benzothiazole moieties

Properties

IUPAC Name

methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O7S/c1-25-18(23)8-22-11-6-14-15(28-10-27-14)7-17(11)30-20(22)21-19(24)16-9-26-12-4-2-3-5-13(12)29-16/h2-7,16H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQUFQGYBAAMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4COC5=CC=CC=C5O4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate typically involves multi-step organic reactions. The key steps include the formation of the benzodioxine and benzothiazole rings, followed by their coupling through appropriate linkers. Common reagents used in these reactions include halogenated precursors, amines, and esters, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include halogenated compounds, amines, and esters. Reaction conditions vary but often involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. This can lead to the development of new therapeutic agents .

Medicine

In medicine, the compound’s derivatives are investigated for their potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
  • 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
  • 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine

Uniqueness

Methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is unique due to its combined benzodioxine and benzothiazole structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : Approximately 378.41 g/mol

The compound features a complex arrangement of benzodioxine and benzothiazole moieties, which are known for their diverse pharmacological properties.

Antioxidant Activity

Research has indicated that compounds containing benzodioxine structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the benzodioxine moiety contributes to scavenging free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that this compound demonstrates a substantial reduction in lipid peroxidation levels compared to control groups.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory effects. Specifically, it shows potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. In vitro assays reveal that this compound exhibits IC50 values comparable to known AChE inhibitors.

Antimicrobial Activity

In antimicrobial studies, the compound has demonstrated efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it possesses significant antibacterial properties. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Study 1: Antioxidant and Enzyme Inhibition

A study conducted by researchers focused on the synthesis and biological evaluation of derivatives of benzodioxine compounds. The findings illustrated that this compound exhibited potent antioxidant activity and effectively inhibited AChE with an IC50 value of 12 µM .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various pathogens. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively . These findings suggest its potential application in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity Observation Reference
Antioxidant ActivitySignificant reduction in lipid peroxidation
AChE InhibitionIC50 = 12 µM
Antimicrobial ActivityMIC against S. aureus = 32 µg/mL
MIC against E. coli = 64 µg/mL

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis of this compound likely involves multi-step reactions, including the formation of the benzodioxin core and subsequent functionalization. Key steps may include:

  • Condensation reactions under reflux with catalysts like glacial acetic acid to form imine bonds .
  • Purification via reduced-pressure solvent evaporation and filtration to isolate intermediates .
  • Yield optimization by adjusting reaction time, temperature, and stoichiometry of reagents (e.g., molar ratios of benzodioxin precursors to benzothiazole derivatives) .
  • Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the benzodioxin, benzothiazole, and acetate moieties. Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and imine (C=N) stretches at ~1650–1750 cm⁻¹ .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess stability and decomposition profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for its biological activity?

  • Comparative Analysis : Synthesize analogs with modifications to the benzodioxin, benzothiazole, or acetate groups (e.g., substituting electron-withdrawing/donating groups) and compare their bioactivity .
  • In Silico Modeling : Use molecular docking to predict interactions with target proteins (e.g., enzymes or receptors) and validate via mutagenesis assays .
  • Pharmacophore Mapping : Identify essential moieties (e.g., the dihydrobenzodioxine carbonylimino group) using 3D-QSAR models .

Q. What experimental approaches are recommended to investigate its binding kinetics with biological targets, and how can contradictory data from different assays be reconciled?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) and kinetics (kon/koff) for target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. hydrogen bonding) .
  • Data Reconciliation : Cross-validate results using orthogonal methods (e.g., SPR + ITC) and control for assay-specific artifacts (e.g., buffer interference, protein aggregation) .

Q. What strategies mitigate degradation during in vitro assays, and how can stability studies be optimized under physiological conditions?

  • Stability Profiling : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation products via LC-MS .
  • Excipient Screening : Test stabilizers (e.g., cyclodextrins, albumin) to protect labile functional groups (e.g., imine bonds) .
  • Accelerated Stability Testing : Use stress conditions (e.g., high temperature, UV light) to predict shelf-life and identify degradation pathways .

Methodological Notes

  • Contradiction Handling : If conflicting data arise (e.g., variable bioactivity in cell-based vs. cell-free assays), conduct dose-response studies and validate target engagement using knockout/knockdown models .
  • Advanced Characterization : For unresolved structural features, employ X-ray crystallography or cryo-EM if the compound forms stable complexes with its targets .

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